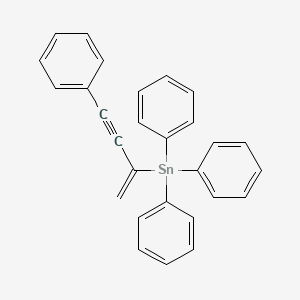
Stannane, (1-methylene-3-phenyl-2-propynyl)triphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, (1-methylene-3-phenyl-2-propynyl)triphenyl- is a chemical compound with the molecular formula C28H22Sn. It is also known by its synonym, triphenyl(4-phenylbut-1-en-3-yn-2-yl)stannane . This compound is part of the organotin family, which are compounds containing tin bonded to carbon. Organotin compounds are widely used in various industrial and research applications due to their unique chemical properties.
Métodos De Preparación
The synthesis of Stannane, (1-methylene-3-phenyl-2-propynyl)triphenyl- typically involves the reaction of triphenyltin chloride with an appropriate alkyne or alkene precursor under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Análisis De Reacciones Químicas
Stannane, (1-methylene-3-phenyl-2-propynyl)triphenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the tin atom is replaced by other atoms or groups. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Stannane, (1-methylene-3-phenyl-2-propynyl)triphenyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Organotin compounds, including this one, are studied for their potential biological activities, such as antifungal and antibacterial properties.
Medicine: Research is ongoing to explore the potential medicinal applications of organotin compounds, including their use as anticancer agents.
Mecanismo De Acción
The mechanism by which Stannane, (1-methylene-3-phenyl-2-propynyl)triphenyl- exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with other atoms or groups, facilitating various chemical reactions. The specific pathways involved depend on the context in which the compound is used, such as in organic synthesis or biological applications .
Comparación Con Compuestos Similares
Stannane, (1-methylene-3-phenyl-2-propynyl)triphenyl- can be compared with other organotin compounds, such as:
Triphenyltin chloride: A commonly used organotin compound with similar applications in organic synthesis.
Tributyltin oxide: Known for its use as a biocide and antifouling agent.
Dimethyltin dichloride: Used in the production of certain polymers and as a catalyst in various chemical reactions.
The uniqueness of Stannane, (1-methylene-3-phenyl-2-propynyl)triphenyl- lies in its specific structure, which allows for unique reactivity and applications compared to other organotin compounds .
Propiedades
Número CAS |
650605-87-1 |
|---|---|
Fórmula molecular |
C28H22Sn |
Peso molecular |
477.2 g/mol |
Nombre IUPAC |
triphenyl(4-phenylbut-1-en-3-yn-2-yl)stannane |
InChI |
InChI=1S/C10H7.3C6H5.Sn/c1-2-3-7-10-8-5-4-6-9-10;3*1-2-4-6-5-3-1;/h4-6,8-9H,1H2;3*1-5H; |
Clave InChI |
LDJUMXKRGXBDGU-UHFFFAOYSA-N |
SMILES canónico |
C=C(C#CC1=CC=CC=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline](/img/structure/B12614347.png)

amino}oxidanide](/img/structure/B12614371.png)
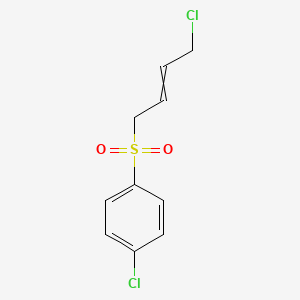
![(2S)-2-[[3,5-bis[[[(1S)-1-carboxy-3-methylbutyl]amino]methyl]phenyl]methylamino]-4-methylpentanoic acid](/img/structure/B12614379.png)
![(1S)-1,4-Diphenyl-1-[(triphenylmethyl)amino]but-3-en-2-one](/img/structure/B12614381.png)

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(2-phenylethyl)urea](/img/structure/B12614387.png)
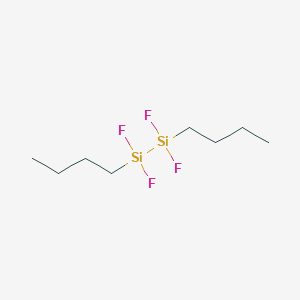
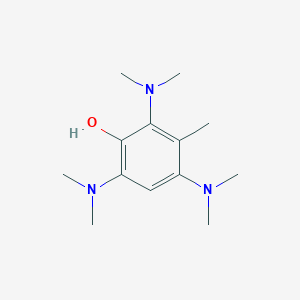
![5-{4-[(Prop-2-yn-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine](/img/structure/B12614402.png)
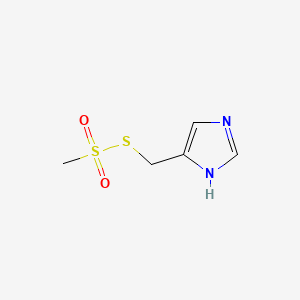
![6-[(Oxolan-2-yl)oxy]hex-1-en-3-ol](/img/structure/B12614414.png)
